2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural and electronic properties. This compound features a triazine core substituted with three naphthalen-1-ylphenyl groups, making it a significant molecule in the field of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine typically involves the reaction of 4-(naphthalen-1-yl)phenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electronic properties.
Materials Science: Employed in the development of organic semiconductors and thin-film transistors.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is primarily based on its electronic properties. The triazine core and naphthalen-1-ylphenyl groups facilitate efficient charge transport, making it an excellent hole-transporting material. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various electronic and photophysical processes .
Comparison with Similar Compounds
4,4’,4’'-Tris(4-naphthalen-1-yl-phenyl)amine: Similar in structure but with an amine core instead of a triazine core.
9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another compound used in organic electronics with different substituents.
Uniqueness: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient charge transport are crucial .
Properties
CAS No. |
792924-34-6 |
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Molecular Formula |
C51H33N3 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2,4,6-tris(4-naphthalen-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-16-43-34(10-1)13-7-19-46(43)37-22-28-40(29-23-37)49-52-50(41-30-24-38(25-31-41)47-20-8-14-35-11-2-5-17-44(35)47)54-51(53-49)42-32-26-39(27-33-42)48-21-9-15-36-12-3-6-18-45(36)48/h1-33H |
InChI Key |
SXNVDRIBPYIGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
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